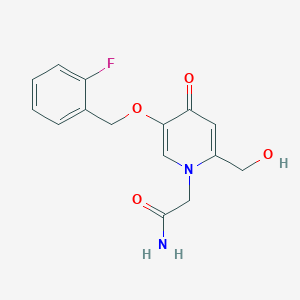![molecular formula C16H18N2O4S B2648522 N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide CAS No. 338750-55-3](/img/structure/B2648522.png)
N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has a molecular formula of C16H18N2O4S and a molecular weight of 334.39 g/mol.
Applications De Recherche Scientifique
N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the development of nanomaterials and as a precursor in the synthesis of functionalized materials for various industrial applications.
Safety and Hazards
The safety information for N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide includes several hazard statements: H302, H312, H332 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 . These codes provide guidance on how to handle the compound safely.
Méthodes De Préparation
The synthesis of N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide involves several steps. One common method includes the reaction of 4-aminophenylacetamide with 2-hydroxy-1-phenylethylsulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the formation of corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Mécanisme D'action
The mechanism of action of N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide can be compared with other sulfonamide derivatives. Similar compounds include:
N-(4-sulfamoylphenyl)acetamide: This compound has a similar structure but lacks the hydroxy-phenylethyl group, which may result in different biological activities.
N-(4-aminophenyl)acetamide: This compound is a precursor in the synthesis of this compound and has different chemical properties due to the absence of the sulfonamide group.
This compound stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and potential biological activities.
Propriétés
IUPAC Name |
N-[4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12(20)17-14-7-9-15(10-8-14)23(21,22)18-16(11-19)13-5-3-2-4-6-13/h2-10,16,18-19H,11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBIVEDRNXMEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(diethylamino)-3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2648439.png)

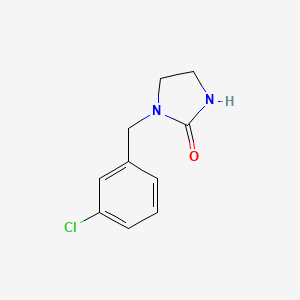
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester](/img/structure/B2648442.png)
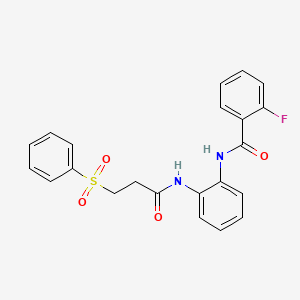
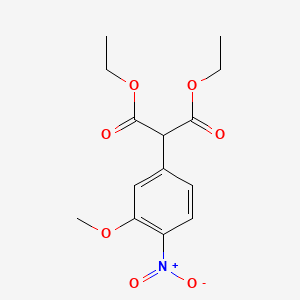
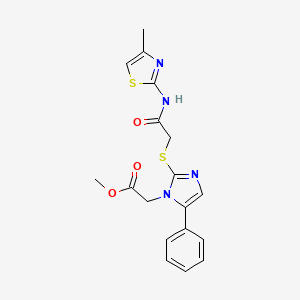
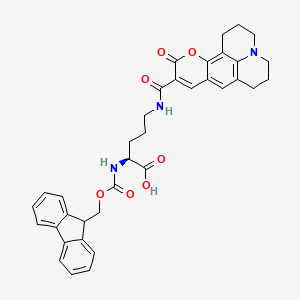
![5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2648449.png)
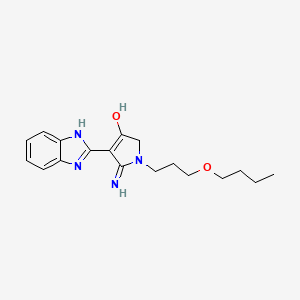
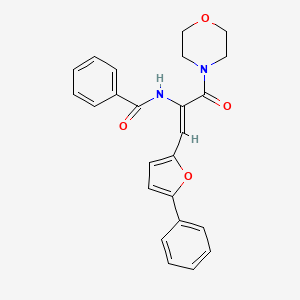
![3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2648454.png)
![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-chlorobenzene-1-sulfonate](/img/structure/B2648456.png)
